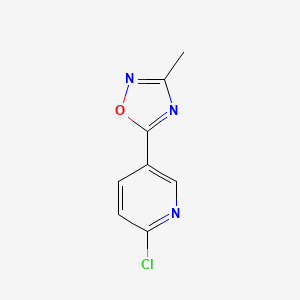

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

説明

特性

IUPAC Name |

5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDUANSVWZDGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649211 | |

| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-62-1 | |

| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive review of the biological properties associated with this compound, including its structure, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities. These include:

- Antimicrobial Activity : Several oxadiazole derivatives have shown promising activity against various bacterial and fungal strains.

- Anticancer Properties : Compounds similar to this compound have demonstrated cytotoxic effects on multiple cancer cell lines.

- Antiparasitic Effects : The compound's structure suggests potential efficacy against certain parasites.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various biological pathways.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Disruption of Cellular Processes : The presence of the oxadiazole ring may interfere with cellular signaling pathways critical for cell proliferation and survival.

Anticancer Activity

A study evaluating the anticancer potential of oxadiazole derivatives found that certain substitutions significantly enhanced cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.6 |

| Related Oxadiazole | HeLa | 12.3 |

These findings suggest that modifications to the oxadiazole structure can lead to improved anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| Candida albicans | 64 μg/mL |

These results indicate a significant potential for development into antimicrobial agents .

Case Studies

- Antimalarial Activity : A derivative closely related to this compound was tested for antimalarial properties with an EC50 value indicating moderate activity against Plasmodium falciparum .

- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound induced apoptosis in MCF-7 breast cancer cells, increasing apoptotic markers significantly compared to controls .

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for pharmaceutical applications.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds, including those related to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, demonstrate antibacterial properties. For instance, studies have shown that certain synthesized oxadiazole derivatives possess substantial activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MTB) . The effectiveness of these compounds is often evaluated using minimum inhibitory concentration (MIC) assays.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research suggests that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific enzymes involved in tumor growth . The structural modifications on the oxadiazole ring can enhance the potency and selectivity of these compounds against cancer cells.

Antitubercular Activity

A notable study highlighted the synthesis of pyridinyl-1,3,4-oxadiazol derivatives as potential anti-tubercular agents. The synthesized compounds were tested against MTB strains and showed promising results with some derivatives achieving MIC values comparable to standard anti-TB drugs like Rifampicin . This indicates the potential for developing new treatments for tuberculosis using this chemical scaffold.

Agricultural Applications

The unique properties of this compound also extend to agricultural uses.

Herbicidal Properties

Research has explored the herbicidal potential of oxadiazole derivatives. These compounds can act as effective herbicides by inhibiting specific biochemical pathways in plants. The chlorinated pyridine structure contributes to their efficacy by enhancing solubility and bioavailability in plant systems .

Materials Science

In addition to biological applications, this compound is being studied for its utility in materials science.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing functional materials with specific electronic or optical properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology .

| Activity Type | Target Organism/Cell Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | 3.90 | |

| Anticancer | Various cancer cell lines | Varies | |

| Herbicidal | Various plant species | Effective |

類似化合物との比較

Key Physical Data :

Comparison with Structural Analogs

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Molecular Formula : C₈H₇N₃O

Molecular Weight : 161.16 g/mol

CAS Registry Number : 1455-85-2

Key Differences :

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Molecular Formula : C₈H₆ClN₃O

Molecular Weight : 195.61 g/mol

CAS Registry Number : 890095-56-4

Key Differences :

Pyridine Derivatives with Varied Oxadiazole Substitutions

- Biological Relevance: Compounds with 1,2,4-oxadiazole moieties, such as 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, demonstrate improved antimycobacterial activity (MIC₉₀ < 0.15 µM) and metabolic stability compared to ester or carboxylic acid analogs .

- Role of Methyl Group : Removal of the methyl group from the oxadiazole ring in related compounds significantly reduces biological activity, underscoring its importance in target binding .

Structural and Functional Analysis

Electronic and Steric Effects

- The 3-methyl group on the oxadiazole ring contributes steric bulk, which may improve metabolic stability by shielding reactive sites .

Data Tables

Table 1: Comparative Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C₈H₆ClN₃O | 195.61 | 959240-62-1 | Chlorine at C2, oxadiazole at C5 |

| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine | C₈H₇N₃O | 161.16 | 1455-85-2 | No chlorine substituent |

| 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C₈H₆ClN₃O | 195.61 | 890095-56-4 | Structural isomer with oxadiazole at C3 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?

The compound is synthesized via condensation reactions involving chlorinated pyridine precursors and 3-methyl-1,2,4-oxadiazole derivatives. For example, a two-step process involves (i) cyclization of amidoximes with activated carbonyl intermediates and (ii) subsequent coupling with 2-chloro-5-substituted pyridines. Key steps include refluxing in ethanol/water mixtures and purification via recrystallization from ethyl acetate (63% yield reported) . Solvent choice (e.g., ethyl acetate for crystallization) critically impacts yield and purity.

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural confirmation relies on LC-MS (e.g., [M+H]+ = 408.1) and NMR spectroscopy (13C and 19F NMR for halogenated analogs). For instance, 13C-NMR at 126 MHz in CDCl3 resolves pyridine and oxadiazole ring protons, while 19F-NMR distinguishes trifluoromethyl groups in related analogs . High-resolution mass spectrometry (HRMS) is essential for exact mass determination (e.g., Δ < 0.001 ppm error) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules, including imidazo[1,2-a]pyrimidines with sedative-hypnotic properties and antiplasmodial agents targeting Plasmodium species (e.g., multi-stage activity against malaria parasites) . Its 3-methyl-1,2,4-oxadiazole moiety enhances metabolic stability and target affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of derivatives?

Yield optimization requires addressing:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.

- Catalytic systems : Use of Hunig’s base (N,N-diisopropylethylamine) enhances coupling efficiency in amide bond formation .

- Temperature control : Heating at 90°C for 1.75 hours ensures complete cyclization while avoiding decomposition . Contradictory yield reports (e.g., 63% vs. 85% in related compounds) may stem from divergent purification protocols .

Q. What analytical strategies resolve conflicting spectral data for structurally similar analogs?

Discrepancies in NMR or mass spectra (e.g., for regioisomers) are resolved via:

- 2D-NMR techniques (HSQC, HMBC) to assign coupling between pyridine C-5 and oxadiazole protons.

- Isotopic labeling : 15N-labeled analogs clarify nitrogen connectivity in heterocycles .

- X-ray crystallography : SHELX programs (e.g., SHELXL) provide unambiguous structural validation, particularly for chiral centers in derivatives .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity in target engagement studies?

The oxadiazole ring enhances:

- Lipophilicity : LogP improvements (predicted Δ = +1.2 vs. non-methylated analogs) correlate with membrane permeability .

- Metabolic resistance : Methyl substitution reduces oxidative degradation by cytochrome P450 enzymes .

- Target specificity : In orexin receptor antagonists, the oxadiazole acts as a hydrogen-bond acceptor, stabilizing ligand-receptor interactions (Ki < 10 nM) .

Q. What strategies are employed to address stability challenges during storage?

Stability is maintained via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。